2-(Propylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one
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Overview
Description
2-(Propylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one is an organic compound with a unique structure that combines a quinazolinone core with a propylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one typically involves the reaction of a quinazolinone derivative with a propylsulfanyl reagent. One common method is the nucleophilic substitution reaction where a halogenated quinazolinone reacts with propylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(Propylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the propylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
Scientific Research Applications
2-(Propylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Propylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The propylsulfanyl group can enhance the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one
- 2-(Ethylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one
- 2-(Butylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one
Uniqueness
2-(Propylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one is unique due to the specific length and structure of its propylsulfanyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl, ethyl, and butyl analogs, the propylsulfanyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C11H16N2OS |
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Molecular Weight |
224.32 g/mol |
IUPAC Name |
2-propylsulfanyl-5,6,7,8-tetrahydro-3H-quinazolin-4-one |
InChI |
InChI=1S/C11H16N2OS/c1-2-7-15-11-12-9-6-4-3-5-8(9)10(14)13-11/h2-7H2,1H3,(H,12,13,14) |
InChI Key |
QLMUHQMRJZXVBW-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC2=C(CCCC2)C(=O)N1 |
Origin of Product |
United States |
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